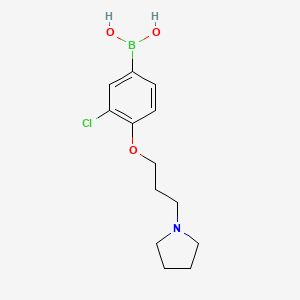![molecular formula C10H8ClF3N4 B1434360 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine CAS No. 1644602-68-5](/img/structure/B1434360.png)
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine
Descripción general
Descripción
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine (abbreviated as CTPPA) is a novel small molecule that has been gaining attention in the scientific community due to its potential applications in various fields. CTPPA is an organic compound that is composed of nitrogen, carbon, hydrogen, chlorine, and fluorine atoms. It has a molecular formula of C7H5ClF3N3 and a molecular weight of 206.64 g/mol. CTPPA has been shown to possess a range of unique properties, including strong antifungal and antibacterial activity, and has been studied for its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds similar to "1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine" have been synthesized and characterized to understand their molecular structure and properties. For instance, the synthesis, crystal structure, and computational study of pyrazole derivatives have been conducted to explore their stability, tautomeric forms, and thermodynamic properties. These studies provide insights into the molecular arrangements and potential chemical behaviors of such compounds (Shen et al., 2012).
Mechanoluminescent and OLED Applications
Research into the photophysical properties of Pt(II) complexes with pyrazolate chelates, closely related to the compound of interest, reveals potential applications in mechanoluminescent and organic light-emitting diodes (OLEDs). These complexes exhibit unique luminescence and mechanoluminescent properties, indicating their utility in creating high-efficiency OLED devices with stable chromaticity and color rendering, which is essential for display technologies (Huang et al., 2013).
Anticancer Activity
A series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for anticancer activity against various cancer cell lines. Some of these compounds show promising bioactivity, indicating the potential for developing new anticancer agents from this chemical class (Chavva et al., 2013).
Synthetic Methodology Development
Research into the synthesis of pyrazolo[3,4-b]pyridine derivatives in ionic liquid presents an environmentally benign, catalyst-free method offering high yields under milder conditions. This approach highlights the advancement in synthetic methodologies, making the synthesis of complex heterocyclic compounds more accessible and sustainable (Shi et al., 2010).
Chemical Reactivity and Functionalization
The synthesis and functionalization of pyrazole derivatives, including studies on their reactivity, cyclization strategies, and the creation of novel compounds through multi-component reactions, contribute to a deeper understanding of the chemical versatility and potential applications of these compounds in various fields, including material science and drug development (Gunasekaran et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s known that such compounds typically interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to downstream effects .
Pharmacokinetics
The compound’s water solubility is reported to be 622mg/l at 25℃ , which could influence its bioavailability.
Result of Action
Similar compounds have been found to have various biological activities .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds .
Propiedades
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N4/c11-8-1-6(10(12,13)14)2-16-9(8)5-18-4-7(15)3-17-18/h1-4H,5,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRADFNJNLJEPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN2C=C(C=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147350 | |
| Record name | 1H-Pyrazol-4-amine, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1644602-68-5 | |
| Record name | 1H-Pyrazol-4-amine, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1644602-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-4-amine, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-chlorophenyl)boronic acid](/img/structure/B1434284.png)








